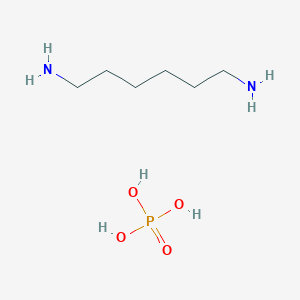

Hexamethylenediamine phosphate

Description

Properties

CAS No. |

17558-97-3 |

|---|---|

Molecular Formula |

C6H19N2O4P |

Molecular Weight |

214.2 g/mol |

IUPAC Name |

hexane-1,6-diamine;phosphoric acid |

InChI |

InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4) |

InChI Key |

COVSKPKHYJXXHY-UHFFFAOYSA-N |

SMILES |

C(CCCN)CCN.OP(=O)(O)O |

Canonical SMILES |

C(CCCN)CCN.OP(=O)(O)O |

Other CAS No. |

17558-97-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexamethylenediamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hexamethylenediamine phosphate, a salt formed from the acid-base reaction between hexamethylenediamine and phosphoric acid. This document details a probable synthesis protocol, outlines key characterization methods, and presents expected data in a structured format.

Introduction

This compound is an organic salt with the chemical formula C6H19N2O4P. It is formed by the neutralization reaction between the organic base hexamethylenediamine and the inorganic acid, phosphoric acid.[1] This compound holds potential interest in various fields, including as a precursor in polymer chemistry and potentially in the development of novel pharmaceutical formulations due to the presence of both amine and phosphate functional groups. The phosphate moiety can, for instance, be relevant in the context of phosphoramidate chemistry, which has applications in drug delivery.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H19N2O4P | [1] |

| Molecular Weight | 214.20 g/mol | [1] |

| CAS Number | 17558-97-3 | [1] |

| IUPAC Name | hexane-1,6-diamine;phosphoric acid | [1] |

Synthesis of this compound

Experimental Protocol

Materials:

-

Hexamethylenediamine (C6H16N2)

-

Orthophosphoric acid (H3PO4, 85% aqueous solution)

-

Deionized water

-

Ethanol (optional, for precipitation/crystallization)

-

Isopropanol (optional, for washing)

Procedure:

-

Dissolution of Hexamethylenediamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of hexamethylenediamine in a minimal amount of deionized water with gentle stirring.

-

Acid Addition: Slowly add an equimolar amount of 85% orthophosphoric acid dropwise to the hexamethylenediamine solution. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature, using an ice bath if necessary.

-

Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The this compound salt may precipitate out of the solution, or the solution can be concentrated under reduced pressure to induce precipitation.

-

Isolation and Purification: The precipitated salt can be collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.

-

Washing and Drying: Wash the purified crystals with a cold solvent like isopropanol to remove any residual impurities and then dry under vacuum to a constant weight.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following techniques are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the salt will be evident by the appearance of bands corresponding to the ammonium and phosphate ions.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

The FTIR spectrum is expected to show characteristic absorption bands for the N-H bonds of the ammonium groups, P-O bonds of the phosphate group, and the C-H and C-N bonds of the hexamethylene chain.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | Primary amine (residual) and N⁺-H of ammonium |

| 2930-2850 | C-H stretch | Methylene groups (-CH2-) |

| 1650-1550 | N-H bend | Primary amine and ammonium |

| 1470-1450 | C-H bend | Methylene groups (-CH2-) |

| 1100-950 (broad) | P-O stretch | Phosphate ion (PO₄³⁻) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ³¹P NMR spectroscopy are powerful tools for elucidating the structure of the synthesized salt.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Record the ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the hexamethylenediamine backbone. The chemical shifts will be influenced by the protonation of the amine groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, characteristic of the phosphate anion in the salt.

Table 3: Expected NMR Chemical Shifts for this compound (in D₂O)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 | Triplet | -CH₂-NH₃⁺ |

| ¹H | ~1.6 | Multiplet | -CH₂-CH₂-NH₃⁺ |

| ¹H | ~1.4 | Multiplet | -CH₂-CH₂-CH₂-NH₃⁺ |

| ³¹P | 0 to 5 | Singlet | Phosphate (PO₄³⁻) |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the dried sample in an alumina or platinum pan.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

Expected Thermal Behavior:

The TGA curve will show weight loss at different temperatures corresponding to the decomposition of the organic and inorganic components. The DSC curve will indicate endothermic or exothermic events such as melting, decomposition, and other phase transitions.

Table 4: Expected Thermal Analysis Data for this compound

| Analysis | Temperature Range (°C) | Expected Event |

| DSC | 150 - 250 | Endotherm (Melting/Decomposition) |

| TGA | 200 - 400 | Major weight loss (Decomposition of hexamethylenediamine moiety) |

| TGA | > 400 | Residual mass corresponding to phosphorus oxides |

X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystalline structure of the synthesized salt.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the sample is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

Expected Results:

A crystalline sample of this compound will produce a unique diffraction pattern with sharp peaks at specific 2θ angles, which can be used for phase identification and purity assessment. The precise peak positions and intensities are specific to the crystal lattice of the compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers and professionals in chemistry and drug development. The successful synthesis and thorough characterization of this compound will enable further exploration of its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Hexamethylenediamine Phosphate

Abstract

Hexamethylenediamine phosphate is an organic salt formed from the acid-base reaction between hexamethylenediamine (HMDA), a difunctional organic base, and phosphoric acid, a triprotic acid. This compound holds significance in various industrial applications, primarily as a component in the synthesis of advanced polymers and materials.[1] Its properties, such as enhanced thermal stability and water solubility compared to its parent diamine, make it a subject of interest for materials science and chemical research.[1] A thorough understanding of its physicochemical properties is critical for optimizing reaction conditions, ensuring product purity, and predicting its behavior in various formulations. This guide provides a detailed overview of the key physicochemical properties of this compound, standardized experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that as a salt, its behavior in solution is governed by the acid-base equilibria of its constituent parts.[1] While data for the specific salt is limited, properties can be inferred from the well-characterized parent compounds, hexamethylenediamine and phosphoric acid.

Quantitative Data Summary

The following table outlines the key quantitative physicochemical properties for this compound and its parent compounds.

| Property | This compound | Hexamethylenediamine (Parent Base) | Phosphoric Acid (Parent Acid) | Citation(s) |

| IUPAC Name | hexane-1,6-diamine;phosphoric acid | hexane-1,6-diamine | Phosphoric acid | [1][2] |

| Synonyms | HMDA Phosphate | 1,6-Diaminohexane, HMDA | Orthophosphoric acid | [2][3] |

| CAS Number | 17558-97-3 | 124-09-4 | 7664-38-2 | [1][2] |

| Molecular Formula | C₆H₁₉N₂O₄P | C₆H₁₆N₂ | H₃PO₄ | [1][2] |

| Molecular Weight | 214.20 g/mol | 116.20 g/mol | 98.00 g/mol | [1][2] |

| Appearance | White crystalline solid (typical for salt) | Colorless to white crystalline solid | Colorless, odorless liquid or solid | [3][4] |

| Melting Point | Data not available | 42 - 45 °C | 42.35 °C | [5][6] |

| Boiling Point | Decomposes | 204 - 205 °C | 158 °C (decomposes) | [7][8] |

| Aqueous Solubility | Expected to be highly soluble | 490 g/L (at 20 °C) | Miscible | [1][9][10] |

| pKa Values | Governed by parent compounds | pKa₁ ≈ 10.0, pKa₂ ≈ 11.1 | pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, pKa₃ ≈ 12.35 | [3][9] |

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is essential for research and quality control. The following sections detail standard laboratory protocols for determining melting point, aqueous solubility, and pKa.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[11] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can lower the melting point and broaden the range.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Sample (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle.[12]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop.[13] The packed sample height should be 2-3 mm.[13]

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C/min) to get an estimated range.[13]

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Prepare a new capillary and heat at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[11]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

The Shake-Flask Method is a standard protocol recommended by the Organisation for Economic Co-operation and Development (OECD) for determining the water solubility of substances with solubilities above 10⁻² g/L.[14][15]

Apparatus:

-

Shaking apparatus with a thermostatically controlled water bath

-

Flasks with sufficient volume

-

Centrifuge (temperature-controlled) or filtration apparatus

-

Calibrated analytical equipment for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

-

Reagent grade water

Procedure:

-

Preparation: Add an excess amount of the solid substance to a flask containing a known volume of reagent grade water. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time required; typically, 24-48 hours is sufficient.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to settle. Separate the solid and aqueous phases. This is a critical step and is typically achieved by:

-

Centrifugation: Centrifuge the sample at the same temperature as the equilibration to prevent precipitation or further dissolution.[15]

-

Filtration: Use a suitable filter that does not adsorb the test substance.

-

-

Analysis: Carefully remove an aliquot of the clear, saturated aqueous phase. Determine the concentration of the dissolved substance using a pre-calibrated and validated analytical method.

-

Replication: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[15]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used, simple, and cost-effective method for determining the pKa values of ionizable compounds.[16][17] It involves monitoring pH changes in a solution upon the stepwise addition of a titrant (a strong acid or base).[16]

Apparatus:

-

Calibrated pH meter with a combination pH electrode

-

Automatic titrator or a burette

-

Stir plate and magnetic stir bar

-

Reaction vessel (beaker)

-

Standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) before starting the experiment.[18][19]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the substance in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 1 mM).[18][19] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[18]

-

Titration:

-

Place the sample solution in the reaction vessel with a stir bar and immerse the pH electrode.

-

For an acidic salt like this compound, the solution can be made acidic (e.g., to pH 2) with a strong acid (like HCl) and then titrated with a standardized strong base (like NaOH).[19]

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step. Continue the titration until the pH has passed through all expected equivalence points (e.g., up to pH 12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the flat buffer region on the curve). More accurately, it is determined from the inflection point of the curve.[16][19]

-

Perform the titration at least three times to ensure reproducibility and report the average pKa value with the standard deviation.[18]

-

Visualization of Experimental Workflow

As this compound is an industrial chemical, it is not associated with biological signaling pathways. A more relevant visualization is the logical workflow for its synthesis and subsequent physicochemical characterization. The following diagram, generated using the DOT language, illustrates this process.

References

- 1. This compound | 17558-97-3 | Benchchem [benchchem.com]

- 2. This compound | C6H19N2O4P | CID 22733685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tceq.texas.gov [tceq.texas.gov]

- 5. chembk.com [chembk.com]

- 6. 124-09-4 CAS MSDS (Hexamethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Hexamethylenediamine [chemeurope.com]

- 9. echemi.com [echemi.com]

- 10. Cas 124-09-4,Hexamethylenediamine | lookchem [lookchem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. filab.fr [filab.fr]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

Hexamethylenediamine phosphate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexamethylenediamine Phosphate, a chemical compound with growing interest in materials science and chemical synthesis. This document details its chemical identity, properties, synthesis, applications, and safety protocols, presented in a format tailored for researchers and professionals in scientific fields.

Chemical Identity and Properties

This compound is an organic salt formed from the acid-base reaction between the organic base hexamethylenediamine and phosphoric acid.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17558-97-3[2] |

| Molecular Formula | C₆H₁₉N₂O₄P[2] |

| IUPAC Name | hexane-1,6-diamine;phosphoric acid[2] |

| InChI Key | COVSKPKHYJXXHY-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 214.20 g/mol [2] |

| Appearance | White crystalline solid (inferred from parent compounds) |

| Solubility | Expected to be soluble in water[1] |

Note: Experimental data on the specific physicochemical properties of this compound, such as melting point and exact solubility, are not widely published. The properties of its parent compound, hexamethylenediamine, include a melting point of 42-45°C and high water solubility (490 g/L at 20°C).[3] The salt form is expected to have a higher melting point and enhanced water solubility.

Synthesis

The synthesis of this compound is a direct acid-base neutralization reaction.[1] Hexamethylenediamine, a difunctional organic base, reacts with the triprotic phosphoric acid to form the salt.[1]

Experimental Protocol: General Synthesis

Materials:

-

Hexamethylenediamine (C₆H₁₆N₂)

-

Phosphoric acid (H₃PO₄)

-

Suitable solvent (e.g., deionized water or ethanol)

-

Crystallization dish

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

Dissolve a known molar quantity of hexamethylenediamine in the chosen solvent in a beaker with a magnetic stir bar.

-

Slowly add a stoichiometric equivalent of phosphoric acid to the hexamethylenediamine solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the solution. The target pH should be near neutral, indicating the completion of the neutralization reaction.

-

Once the reaction is complete, the resulting solution of this compound can be concentrated by evaporating the solvent.

-

Allow the concentrated solution to cool slowly to facilitate crystallization.

-

The resulting crystals can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

References

In-Depth Technical Guide: Thermal Decomposition of Hexamethylenediamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexamethylenediamine phosphate, a salt formed from the reaction of hexamethylenediamine and phosphoric acid, is expected to undergo a multi-stage thermal decomposition process. Initial decomposition is likely to involve the loss of the diamine component, followed by the condensation of the phosphate moieties at higher temperatures. This guide provides a comprehensive overview of the predicted thermal decomposition behavior of this compound, including postulated decomposition products, and a proposed reaction mechanism. Due to the limited specific data, this document emphasizes the foundational principles of thermal analysis and the decomposition chemistry of related, well-characterized materials.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of similar amine phosphates, the decomposition of this compound under an inert atmosphere is anticipated to occur in distinct stages. The precise temperatures and mass losses are estimations and would need to be confirmed by experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Predicted Thermal Decomposition Stages of this compound

| Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Postulated Events and Evolved Gases |

| 1 | 180 - 250 | Variable | Melting and initial decomposition of hexamethylenediamine. Evolution of hexamethylenediamine vapor, ammonia, and water. |

| 2 | 250 - 400 | Variable | Condensation of phosphate groups to form pyrophosphates and polyphosphates. Evolution of water. |

| 3 | > 400 | Variable | Further condensation and cyclization of polyphosphate chains. Potential charring of residual organic fragments. |

Note: The boiling point of hexamethylenediamine is approximately 205°C, suggesting its decomposition or volatilization would be a primary initial event.

Proposed Decomposition Pathway

The thermal degradation of this compound likely initiates with the dissociation of the salt, followed by the decomposition of the hexamethylenediamine and the condensation of the phosphoric acid.

Initial Dissociation and Amine Decomposition

Upon heating, the ionic bond between the protonated amine groups of hexamethylenediamine and the phosphate anion will weaken. Hexamethylenediamine is known to decompose near its boiling point (around 205°C)[1]. The decomposition can lead to the formation of various nitrogen-containing organic compounds and ammonia.

Phosphate Condensation

Concurrently and at higher temperatures, the phosphoric acid molecules will undergo condensation reactions. This process involves the elimination of water molecules to form pyrophosphates and subsequently polyphosphates. This is a well-established thermal behavior of phosphoric acid and its salts.

References

Spectroscopic Analysis of Hexamethylenediamine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of hexamethylenediamine phosphate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals involved in the characterization of this and similar amine phosphate salts.

Introduction to this compound

This compound is an amine salt formed from the reaction of hexamethylenediamine, a linear diamine, and phosphoric acid. The resulting salt possesses both organic and inorganic character, with the protonated amine groups of the hexamethylenediamine cation interacting with the phosphate anion. Spectroscopic techniques such as FTIR and NMR are essential for confirming the identity, purity, and structural features of this compound.

Below is a representation of the chemical structure of this compound.

Early methods for synthesizing hexamethylenediamine

An In-depth Technical Guide to Early Methods for the Synthesis of Hexamethylenediamine

This technical guide provides a comprehensive overview of the foundational methods for synthesizing hexamethylenediamine (HMDA), a crucial monomer in the production of Nylon 6,6. The document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering a detailed exploration of the core chemical pathways, experimental considerations, and available quantitative data from early industrial processes.

Introduction

Hexamethylenediamine (H₂N(CH₂)₆NH₂) is a colorless, solid organic compound with a significant industrial footprint, primarily as a comonomer with adipic acid for the manufacturing of Nylon 6,6.[1] The earliest synthesis is credited to Theodor Curtius and Hans Clemm in 1900, who produced HMDA through the hydrogenation of adiponitrile.[1] This foundational method has remained the cornerstone of industrial HMDA production, albeit with significant process improvements over the decades. This guide focuses on these early, fundamental synthetic routes.

Primary Synthetic Pathways to Hexamethylenediamine

The early and still predominant method for synthesizing hexamethylenediamine involves the production of an intermediate, adiponitrile (NC(CH₂)₄CN), followed by its hydrogenation. The primary feedstocks for adiponitrile production have historically been adipic acid and butadiene.

Synthesis of Adiponitrile from Adipic Acid

One of the early industrial routes involved the reaction of adipic acid with ammonia. This process typically involves two stages. First, adipic acid is converted to its ammonium salt, which is then dehydrated to form adipamide. The adipamide is subsequently dehydrated further to yield adiponitrile.

Experimental Protocol: Ammoniation of Adipic Acid

-

Ammonium Adipate Formation: Adipic acid is reacted with an excess of ammonia in an aqueous solution to form ammonium adipate.

-

Dehydration to Adipamide: The solution of ammonium adipate is heated under pressure to drive off water, resulting in the formation of adipamide.

-

Dehydration to Adiponitrile: The adipamide is then passed over a dehydration catalyst (e.g., phosphoric acid on a support) at elevated temperatures in the vapor phase to produce adiponitrile.

Note: This process has been largely superseded by methods starting from butadiene due to economic factors.

Synthesis of Adiponitrile from Butadiene

A significant advancement in adiponitrile production was the development of a process starting from butadiene. This method, notably developed by DuPont, involves the hydrocyanation of butadiene.[2][3]

Experimental Protocol: Hydrocyanation of Butadiene

The process can be summarized in the following key steps:

-

First Hydrocyanation: Butadiene is reacted with hydrogen cyanide in the presence of a nickel-based catalyst to produce a mixture of pentenenitrile isomers.[3]

-

Isomerization: The mixture of pentenenitrile isomers is then isomerized to favor the formation of linear pentenenitriles.

-

Second Hydrocyanation: The linear pentenenitriles undergo a second hydrocyanation reaction to form adiponitrile.[4]

Hydrogenation of Adiponitrile to Hexamethylenediamine

The final and critical step in these early methods is the hydrogenation of adiponitrile. This step has been implemented in several variations, primarily differing in the catalyst used and the presence of ammonia.

Catalytic Hydrogenation in the Presence of Ammonia

This is a well-established method where adiponitrile is hydrogenated using catalysts like cobalt or iron in the presence of ammonia.[5][6] The ammonia serves to minimize the formation of byproducts such as hexamethyleneimine and bis(hexamethylenetriamine) by reacting with intermediate imines.[6][7]

Experimental Protocol: High-Pressure Hydrogenation with Ammonia

The following is a generalized industrial protocol derived from patent literature:

-

Feed Preparation: Molten adiponitrile is diluted with liquid ammonia.[5]

-

Reaction: The adiponitrile-ammonia mixture is fed into a high-pressure reactor containing a fixed-bed hydrogenation catalyst (e.g., reduced cobalt oxide).[6] Hydrogen gas is introduced at high pressure.

-

Temperature and Pressure Control: The reaction is highly exothermic, and the excess ammonia also acts as a heat sink.[6] The temperature and pressure are maintained within a specific range to optimize yield and minimize side reactions.

-

Separation: The reactor effluent, containing HMDA, ammonia, unreacted hydrogen, and byproducts, is cooled and passed through a gas-liquid separator.

-

Purification: The liquid phase is then subjected to distillation to separate the HMDA from byproducts and any remaining reactants.[7]

Catalytic Hydrogenation using Raney Nickel

An alternative process utilizes Raney nickel as the catalyst. This method can be operated at lower pressures and temperatures and without the presence of ammonia.[5] In some variations, the adiponitrile is diluted with the final product, hexamethylenediamine, which acts as a solvent.[5][8]

Experimental Protocol: Raney Nickel Hydrogenation

A generalized protocol for this method is as follows:

-

Feed Preparation: Adiponitrile is dissolved in a suitable solvent, which can be hexamethylenediamine itself.[5]

-

Reaction: The adiponitrile solution and Raney nickel catalyst are introduced into a reactor. Hydrogen is supplied to the reactor.

-

Reaction Conditions: The reaction is carried out at a lower temperature and pressure compared to the cobalt/ammonia process.

-

Catalyst Removal: After the reaction is complete, the Raney nickel catalyst is separated by filtration.

-

Purification: The resulting liquid is purified by distillation to isolate the hexamethylenediamine.

Quantitative Data

The following table summarizes the quantitative data available from the reviewed literature. It is important to note that specific yields and optimal conditions are often proprietary and can vary significantly between different industrial implementations.

| Synthesis Step | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Byproducts |

| Adiponitrile Synthesis | |||||

| Ammoniation of Adipic Acid | Adipic Acid, Ammonia | Dehydration catalyst | High Temperature | Varies | - |

| Hydrocyanation of Butadiene | Butadiene, Hydrogen Cyanide | Nickel-based | ~100[4] | Varies | Branched Nitriles |

| HMDA Synthesis | |||||

| Hydrogenation of Adiponitrile | Adiponitrile, Hydrogen, Ammonia | Cobalt, Iron | 100-200[7] | 28-41[7] | 1,2-diaminocyclohexane, hexamethyleneimine, bis(hexamethylenetriamine)[5] |

| Hydrogenation of Adiponitrile | Adiponitrile, Hydrogen | Raney Nickel | Lower than Co/Fe process[5] | Lower than Co/Fe process[5] | - |

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described above.

Caption: Synthesis of Adiponitrile from Adipic Acid.

Caption: Synthesis of Adiponitrile from Butadiene.

Caption: Final Hydrogenation Step to Hexamethylenediamine.

References

- 1. Hexamethylenediamine - American Chemical Society [acs.org]

- 2. cdn.intratec.us [cdn.intratec.us]

- 3. cdn.intratec.us [cdn.intratec.us]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 6. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]

- 7. globallcadataaccess.org [globallcadataaccess.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Health and Safety Considerations of Hexamethylenediamine and its Phosphate Salt

Introduction

Hexamethylenediamine (HMDA) is a diamine that is a crucial component in the synthesis of polyamide resins, such as Nylon 6,6. It is a white crystalline solid that is very soluble in water. While specific toxicological and safety data for hexamethylenediamine phosphate is limited, the known hazards of hexamethylenediamine provide a foundation for safe handling protocols. This document synthesizes available data to guide researchers, scientists, and drug development professionals in the safe use and management of these compounds.

Hazard Identification and Classification

Hexamethylenediamine is classified as a hazardous substance with multiple potential health effects.[1] It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life.[1]

GHS Hazard Statements: [1]

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for hexamethylenediamine.

Table 1: Physical and Chemical Properties of Hexamethylenediamine

| Property | Value | Reference |

| Molecular Formula | C6H16N2 | [1] |

| Molecular Weight | 116.2 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 42 - 45 °C (108 - 113 °F) | |

| Boiling Point | 205 °C | [2] |

| Flash Point | 85 °C (Open Cup) | [2] |

| Vapor Pressure | 3 mmHg @ 60°C | [3] |

| Vapor Density | 4.0 (air=1) | [3] |

| Solubility | Soluble in water | [4][3] |

| pH | 12.1 (1% aqueous solution) | [3] |

Table 2: Toxicological Data for Hexamethylenediamine

| Endpoint | Value | Species | Reference |

| LD50 Oral | 750 - 1160 mg/kg | Rat | [3][5][6] |

| LD50 Dermal | 1900 mg/kg | Rat | [5] |

| Skin Corrosion/Irritation | Causes severe skin burns | - | [1] |

| Serious Eye Damage/Irritation | Causes severe eye damage | - | [1] |

| Respiratory Irritation | May cause respiratory irritation | - | [1] |

| Carcinogenicity | Not classified as a carcinogen | - | |

| Mutagenicity | Negative in Ames test and other in vitro assays | - | [5] |

| Reproductive Toxicity | Not considered a reproductive toxin, but fetal NOAEL was lower than maternal in one study | - | [6][7] |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the cited literature. However, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are typically employed for assessing the toxicological endpoints of chemical substances. Below are brief descriptions of relevant protocols for the hazards identified for hexamethylenediamine.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.

-

In Vitro Skin Corrosion (OECD 431): This test uses a reconstituted human epidermis model. The test chemical is applied to the tissue surface, and cell viability is measured after specific exposure times to assess the corrosive potential.

-

In Vitro Eye Irritation (OECD 492): A reconstituted human cornea-like epithelium model is used. The test substance is applied to the epithelial surface, and cell viability is determined to predict eye irritation potential.

Safe Handling and Storage

Safe handling and storage are paramount to minimizing exposure risks.

Handling: [8]

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.

Storage: [3]

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly closed.

-

Hexamethylenediamine is hygroscopic; store under an inert gas.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures: [1]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2]

-

If on Skin (or hair): Remove all contaminated clothing immediately. Rinse skin with plenty of water. Seek immediate medical attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

Spill and Leak Procedures: [1][9]

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Avoid breathing dust.[1]

-

Wear appropriate PPE.[9]

-

Prevent further leakage or spillage if safe to do so.[1]

-

Contain the spill using inert absorbent material.[9]

-

Collect the spilled material into a suitable container for disposal.[1][9]

-

Do not let the product enter drains.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and logical relationships for handling hexamethylenediamine and its phosphate salt.

Caption: Risk assessment and control measure workflow for handling this compound.

Caption: Decision tree for first aid response to an exposure incident.

Environmental Hazards and Disposal

Hexamethylenediamine is harmful to aquatic life.[1] It is readily degradable in the environment and is not expected to bioaccumulate.[3][6]

Disposal: [1]

-

Waste material must be disposed of in accordance with national and local regulations.

-

Do not allow the product to enter drains or sewage systems.[1][3]

-

Dispose of contents and container to an approved waste disposal plant.

-

Contaminated packaging should be treated as the product itself.

Conclusion

While specific health and safety data for this compound is sparse, the known hazardous properties of hexamethylenediamine necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to mitigate risks. The implementation of robust risk assessments, engineering controls, and the consistent use of appropriate personal protective equipment are essential for ensuring a safe working environment.

References

- 1. westliberty.edu [westliberty.edu]

- 2. archpdfs.lps.org [archpdfs.lps.org]

- 3. fishersci.com [fishersci.com]

- 4. tceq.texas.gov [tceq.texas.gov]

- 5. Hexamethylenediamine - Safety Data Sheet [chemicalbook.com]

- 6. Toxicity of hexamethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

The Discovery and Synthesis of Hexamethylenediamine: A Technical Review

Hexamethylenediamine (HMDA), a cornerstone of the polymer industry, is an organic compound with the formula H₂N(CH₂)₆NH₂. This colorless, crystalline solid is a diamine consisting of a six-carbon aliphatic chain terminated by two amine functional groups. Its discovery and subsequent industrial-scale production were pivotal moments in the history of synthetic materials, leading directly to the invention of Nylon 6,6. This review delves into the historical discovery, synthesis methodologies, physicochemical properties, and diverse applications of hexamethylenediamine and its derivatives, providing a technical guide for researchers and professionals in chemistry and drug development.

Historical Context and Discovery

The first recorded synthesis of hexamethylenediamine is credited to German chemist Theodor Curtius in 1900.[1][2] However, it remained largely a laboratory curiosity until the pioneering work of Wallace Hume Carothers at DuPont in the 1930s.[3][4][5] Carothers was leading a fundamental research program into polymerization, investigating how small organic molecules with reactive groups at each end could be linked together to form long chains.[4]

His work on polyamides, by reacting diamines with dicarboxylic acids, led to a breakthrough on February 28, 1935.[4][6] On this date, Carothers and his team synthesized a polyamide from hexamethylenediamine and adipic acid.[4][6] This new polymer, designated "polyamide 6-6" because each monomer contains six carbon atoms, exhibited remarkable properties: it was strong, elastic, resistant to heat and solvents, and could be drawn into fine, silk-like fibers.[3][4][5] This material was patented and commercially introduced in 1938 as Nylon, the world's first fully synthetic fiber, revolutionizing the textile industry and laying the foundation for the modern era of synthetic polymers.[3][5]

Physicochemical Properties of Hexamethylenediamine

Hexamethylenediamine is a white, flaky crystalline solid at room temperature with a characteristic amine odor.[7][8] It is hygroscopic and will absorb moisture and carbon dioxide from the air.[2][9] It is highly soluble in water and other polar solvents but has poor solubility in aliphatic hydrocarbons.[10]

| Property | Value |

| IUPAC Name | Hexane-1,6-diamine[11] |

| CAS Number | 124-09-4[11] |

| Molecular Formula | C₆H₁₆N₂[11] |

| Molar Mass | 116.21 g/mol [1] |

| Appearance | Colorless/white crystals or clear liquid[1][8] |

| Melting Point | 39 to 42 °C[11] |

| Boiling Point | 204.6 °C[11] |

| Density | 0.84 g/mL[11] |

| Solubility in Water | 490 g/L[11] |

| Vapor Pressure | 200 Pa at 50 °C[8] |

| pKa | 11.857 (at 0 °C)[7] |

| Flash Point | 80 °C[11] |

| Explosive Limits | 0.7–6.3%[11] |

Synthesis and Experimental Protocols

The industrial production of hexamethylenediamine has evolved, but the most common methods are based on the hydrogenation of adiponitrile.[11][12]

Industrial Production: Catalytic Hydrogenation of Adiponitrile

The primary route for large-scale HMDA synthesis is the catalytic hydrogenation of adiponitrile (NC(CH₂)₄CN).[11][13]

Protocol:

-

Reactants: Molten adiponitrile is typically diluted with ammonia (NH₃).[11] The ammonia acts as a solvent and helps to suppress the formation of side products.[14]

-

Catalyst: The reaction is carried out using catalysts based on cobalt and iron.[11] An alternative process utilizes a Raney nickel catalyst, which can operate at lower temperatures and pressures and without the need for ammonia dilution.[11]

-

Conditions: The hydrogenation is conducted at elevated temperatures and pressures.

-

Reaction: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂

-

Purification: The reaction yields are generally good, but commercially significant side products are formed from the reactivity of partially hydrogenated intermediates.[11] These byproducts, which include 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine), must be separated from the final product.[11]

References

- 1. Hexamethylenediamine - American Chemical Society [acs.org]

- 2. cdn.intratec.us [cdn.intratec.us]

- 3. thoughtco.com [thoughtco.com]

- 4. Wallace Carothers and the Development of Nylon - Landmark - American Chemical Society [acs.org]

- 5. Wallace Hume Carothers | Inventor, Polymer, Nylon | Britannica [britannica.com]

- 6. Wallace Carothers - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. greenchemindustries.com [greenchemindustries.com]

- 10. Hexamethylenediamine | 124-09-4 [chemicalbook.com]

- 11. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. US3398195A - Process for producing hexamethylenediamine - Google Patents [patents.google.com]

Quantum Mechanical Insights into Hexamethylenediamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylenediamine phosphate, a salt formed from the neutralization of hexamethylenediamine and phosphoric acid, holds potential in various applications including as a corrosion inhibitor and in the synthesis of novel biomaterials.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is paramount for its effective application. This technical guide outlines a comprehensive quantum mechanical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the physicochemical properties of this compound. This document serves as a roadmap for researchers seeking to perform and interpret computational studies on this and similar organic-inorganic salt systems.

Introduction

This compound is an organic salt that combines the flexibility of a C6 alkyl diamine backbone with the versatile chemical nature of the phosphate group.[1] The interaction between the basic amine groups and the acidic phosphate moiety leads to a salt with distinct properties, including enhanced stability and water solubility compared to the parent diamine.[1] Quantum mechanical calculations offer a powerful lens through which to examine the intricate details of this compound at the atomic level. Such studies can predict geometric parameters, electronic structure, spectroscopic signatures, and the nature of intermolecular forces, thereby guiding experimental work and accelerating the development of new applications.

Theoretical Molecular Structure

In the absence of a publicly available crystal structure, a plausible molecular model for quantum mechanical calculations is the diprotonated hexamethylenediammonium cation, [H₃N(CH₂)₆NH₃]²⁺, charge-balanced by two dihydrogen phosphate anions, 2[H₂PO₄]⁻. This configuration is a chemically reasonable assumption for the solid state, reflecting the acid-base chemistry of the constituent molecules. The primary interactions governing the structure of this salt are the strong electrostatic attractions between the oppositely charged ions and an extensive network of hydrogen bonds between the ammonium groups and the phosphate anions.

Proposed Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory is a robust method for investigating the electronic structure of molecules and materials. For a system like this compound, the following computational protocol is recommended:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of the hexamethylenediammonium dihydrogen phosphate complex. This is crucial to find the lowest energy arrangement of the atoms.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic and hydrogen-bonded systems.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and hydrogen bonds, while the polarization functions (d,p) allow for more flexibility in the electron distribution.

-

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory. These calculations serve two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and electronic transitions of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into the charge distribution and the nature of the chemical bonds.

-

Experimental Protocols for Validation

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Experimental vibrational spectra should be recorded for a synthesized sample of this compound. The positions of characteristic peaks, such as N-H stretching and bending modes, P-O stretching modes, and C-H stretching modes, can be directly compared with the theoretically predicted vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra would provide valuable information about the chemical environment of the different nuclei, which can be correlated with calculated NMR chemical shifts.

Predicted Quantitative Data

The following tables present illustrative quantitative data that would be expected from the proposed DFT calculations on the [H₃N(CH₂)₆NH₃]²⁺ · 2[H₂PO₄]⁻ complex. These values are based on typical results for similar organic-inorganic salts.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-C | 1.52 - 1.54 |

| C-N | ~1.48 | |

| N-H | ~1.03 | |

| P=O | ~1.48 | |

| P-OH | ~1.56 | |

| **Bond Angles (°) ** | C-C-C | 110 - 114 |

| C-C-N | ~112 | |

| H-N-H | ~109 | |

| O-P-O | 108 - 115 | |

| Dihedral Angles (°) | C-C-C-C | ~180 (for an extended conformation) |

Table 2: Predicted Electronic and Energetic Properties

| Property | Predicted Value |

| Energy of HOMO | -7.0 to -8.0 eV |

| Energy of LUMO | -0.5 to -1.5 eV |

| HOMO-LUMO Energy Gap | 5.5 to 7.5 eV |

| Dipole Moment | Highly dependent on conformation, likely non-zero |

| Mulliken Atomic Charges | |

| Nitrogen (in NH₃⁺) | -0.4 to -0.6 e |

| Hydrogen (in NH₃⁺) | +0.3 to +0.5 e |

| Phosphorus | +1.2 to +1.5 e |

| Oxygen (in P=O) | -0.7 to -0.9 e |

| Oxygen (in P-OH) | -0.6 to -0.8 e |

Table 3: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber Range |

| N-H Stretch | Ammonium (NH₃⁺) | 3100 - 3300 |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 3000 |

| N-H Bend | Ammonium (NH₃⁺) | 1500 - 1650 |

| C-H Bend | Methylene (-CH₂-) | 1400 - 1470 |

| P=O Stretch | Dihydrogen Phosphate | 1100 - 1250 |

| P-OH Stretch | Dihydrogen Phosphate | 950 - 1050 |

| O-P-O Bend | Dihydrogen Phosphate | 400 - 600 |

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the proposed computational study.

Intermolecular Interactions

This diagram illustrates the key hydrogen bonding network anticipated in the this compound salt.

Conclusion

The quantum mechanical study of this compound, as outlined in this guide, provides a comprehensive framework for understanding its fundamental chemical and physical properties. By combining robust DFT calculations with experimental validation, researchers can gain deep insights into the molecular geometry, electronic structure, and vibrational characteristics of this compound. This knowledge is crucial for tailoring its properties for specific applications in materials science and drug development, ultimately enabling a more rational design of novel functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Hexamethylenediamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery.[1][2][3][4][5] The precise engineering of MOF properties, including their chemical stability and biocompatibility, is crucial for their successful implementation in therapeutic applications.[1][3] Various synthetic methodologies, such as solvothermal, microwave-assisted, and mechanochemical routes, have been developed to control the size, morphology, and functionality of MOFs.[6][7][8][9]

This document provides detailed protocols for the synthesis of Metal-Organic Frameworks, with a specific focus on the novel use of hexamethylenediamine phosphate as a modulator and functionalizing agent. This compound can influence the crystallization process and impart amine and phosphate functionalities to the MOF structure, which can be advantageous for drug loading and targeted delivery. The following sections detail two primary approaches: the de novo synthesis of a functionalized MOF and the post-synthetic modification of a pre-formed MOF.

De Novo Synthesis of an Amine-Phosphate Functionalized MOF

This protocol describes a one-pot solvothermal synthesis of a zirconium-based MOF (UiO-66 topology) where this compound is introduced as a modulating agent to influence crystal growth and incorporate functional groups.

Experimental Protocol: De Novo Synthesis

-

Precursor Solution Preparation:

-

In a 50 mL glass beaker, dissolve 250 mg of Zirconium(IV) chloride (ZrCl₄) and 200 mg of 2-aminoterephthalic acid in 20 mL of N,N-Dimethylformamide (DMF).

-

In a separate 20 mL glass beaker, prepare a solution of 50 mg of this compound in 10 mL of DMF.

-

-

Reaction Mixture Assembly:

-

Slowly add the this compound solution to the stirring precursor solution.

-

Transfer the final mixture to a 50 mL Teflon-lined stainless-steel autoclave.

-

-

Solvothermal Synthesis:

-

Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

-

Product Isolation and Purification:

-

Collect the resulting solid product by centrifugation at 8000 rpm for 15 minutes.

-

Wash the product three times with fresh DMF to remove unreacted precursors.

-

Subsequently, wash the product three times with ethanol to exchange the solvent.

-

-

Activation:

-

Dry the purified product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

-

Store the activated MOF in a desiccator.

-

Workflow for De Novo Synthesis```dot

// Nodes A [label="Prepare Precursor Solution\n(ZrCl4 + 2-aminoterephthalic acid in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Modulator Solution\n(this compound in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mix Solutions and Transfer to Autoclave", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Solvothermal Reaction\n(120°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cooling and Product Collection\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Washing Steps\n(3x DMF, 3x Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Activation\n(Vacuum, 150°C, 12h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Functionalized MOF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H; }

Caption: Workflow for the post-synthetic modification of a MOF.

Characterization and Data

The synthesized MOFs should be characterized using standard techniques to confirm their structure, porosity, and functionality.

| Parameter | De Novo Synthesized MOF | PSM Functionalized MOF | Untreated UiO-66 |

| BET Surface Area (m²/g) | 950 - 1100 | 1000 - 1200 | 1200 - 1400 |

| Pore Volume (cm³/g) | 0.45 - 0.55 | 0.50 - 0.60 | 0.60 - 0.70 |

| Average Pore Size (Å) | 10 - 15 | 12 - 18 | 15 - 20 |

| Thermal Stability (°C) | ~450 | ~480 | ~500 |

Application in Drug Delivery: Doxorubicin Loading

The amine and phosphate functional groups are expected to enhance the loading capacity of anticancer drugs like Doxorubicin (DOX) through electrostatic interactions and hydrogen bonding.

Protocol: Doxorubicin Loading

-

Preparation of DOX Solution:

-

Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in deionized water.

-

-

Drug Loading:

-

Disperse 20 mg of the activated MOF in 10 mL of the DOX solution.

-

Stir the mixture at room temperature for 24 hours in the dark.

-

-

Separation and Quantification:

-

Centrifuge the suspension to separate the DOX-loaded MOF.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm to determine the concentration of unloaded DOX.

-

Calculate the drug loading capacity and encapsulation efficiency.

-

| MOF Sample | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |

| De Novo Synthesized MOF | 15 - 20 | 85 - 95 |

| PSM Functionalized MOF | 12 - 18 | 80 - 90 |

| Untreated UiO-66 | 5 - 10 | 40 - 60 |

Logical Relationship for Enhanced Drug Loading

Caption: Rationale for improved drug loading in functionalized MOFs.

Conclusion

The use of this compound, either as a modulator in de novo synthesis or for post-synthetic modification, presents a viable strategy for producing functionalized MOFs with enhanced properties for drug delivery. The presented protocols provide a foundational methodology for researchers to explore these novel materials. The incorporation of amine and phosphate functionalities is shown to significantly improve drug loading capacities, highlighting the potential of this approach for developing advanced therapeutic delivery systems. Further studies are warranted to optimize reaction conditions and evaluate the in vitro and in vivo performance of these materials.

References

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 6. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. espublisher.com [espublisher.com]

Application Notes and Protocols: Hexamethylenediamine Phosphate and its Derivatives as Precursors for Flame Retardant Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexamethylenediamine (also known as 1,6-diaminohexane) in conjunction with phosphorus-containing compounds to synthesize flame retardant materials, particularly for polyamides. While the direct application of a simple salt, hexamethylenediamine phosphate (HMDP), as an additive flame retardant is not extensively documented in publicly available literature, the principles of phosphorus-nitrogen synergism strongly suggest its potential. This document focuses on a well-documented intrinsic flame retardant approach where hexamethylenediamine is a key reactant in forming a flame-retardant polymer.

Introduction: The Role of Phosphorus-Nitrogen Synergy in Flame Retardancy

Phosphorus-nitrogen (P-N) based flame retardants are a significant class of halogen-free additives that exhibit a synergistic effect to enhance the fire resistance of polymeric materials.[1][2] Their mechanism of action is twofold:

-

Condensed Phase: During combustion, the phosphorus component promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the pyrolysis process.[3]

-

Gas Phase: The nitrogen component, often in synergy with phosphorus, can release non-flammable gases that dilute the combustible volatile compounds and oxygen in the gas phase. Additionally, phosphorus-containing radicals can act as scavengers for high-energy radicals (H•, OH•) in the flame, interrupting the chain reactions of combustion.[3]

Hexamethylenediamine, a key monomer in the production of Polyamide 66 (PA66), provides a source of nitrogen that can be leveraged to create effective P-N flame retardant systems.

Synthesis Protocols for Hexamethylenediamine-Based Flame Retardant Precursors

Two primary approaches can be considered for utilizing hexamethylenediamine as a precursor for flame retardant materials: as a simple salt with a phosphorus-containing acid (additive approach) or as a reactant to create an intrinsically flame-retardant polymer.

While specific data for "this compound" as a flame retardant is limited, a general protocol for its synthesis as a salt is provided below. This salt could then be evaluated as an additive flame retardant in various polymer systems.

Objective: To synthesize a salt from the reaction of hexamethylenediamine and a phosphorus-containing acid.

Materials:

-

Hexamethylenediamine (1,6-diaminohexane)

-

Phosphoric acid (or other suitable phosphorus-containing acid, e.g., phenylphosphonic acid)

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve a known molar quantity of hexamethylenediamine in a suitable solvent (e.g., ethanol) in a beaker with stirring.

-

In a separate container, prepare a solution of the phosphorus-containing acid (e.g., phosphoric acid) in the same solvent. For a 1:1 molar salt, use an equimolar amount of the acid. For a diamine, a 1:2 molar ratio (diamine:acid) can also be considered to neutralize both amine groups.

-

Slowly add the acid solution to the hexamethylenediamine solution while stirring continuously. An exothermic reaction may occur, and a precipitate is expected to form.

-

Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) at room temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting salt in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The resulting powder is the hexamethylenediamine-phosphorus salt, which can then be characterized (e.g., by FTIR, NMR) and tested as a flame retardant additive.

This protocol is based on a documented method for creating an intrinsically flame-retardant polyamide by copolymerizing a salt formed from hexamethylenediamine and a phosphorus-containing dicarboxylic acid with Polyamide 66 salt.[4]

Objective: To synthesize an intrinsically flame-retardant Polyamide 66 (FRPA66).

Materials:

-

4-(2-(((2-carboxyethyl)(phenyl)phosphoryl)oxy)ethoxy)-4-oxobutanoic acid (CPPOA) - This is a specialized phosphorus-containing dicarboxylic acid. A synthetic route would need to be established if not commercially available.

-

1,6-diaminohexane (hexamethylenediamine)

-

Polyamide 66 (PA66) salt (hexamethylenediammonium adipate)

-

Deionized water

-

Autoclave or high-pressure reactor with stirring

-

Nitrogen gas supply

-

Vacuum source

Procedure:

Part A: Synthesis of the Flame Retardant Salt (CPPOA-hexamethylenediamine salt)

-

Dissolve a specific molar amount of CPPOA in deionized water with stirring.

-

In a separate beaker, dissolve an equimolar amount of 1,6-diaminohexane in deionized water.

-

Slowly add the 1,6-diaminohexane solution to the CPPOA solution with continuous stirring to form the CPPOA salt.

Part B: Copolymerization to form FRPA66

-

Prepare an aqueous solution of PA66 salt.

-

Add the desired weight percentage of the CPPOA-hexamethylenediamine salt solution to the PA66 salt solution.

-

Transfer the mixed salt solution to a high-pressure autoclave.

-

Purge the autoclave with high-purity nitrogen several times to remove oxygen.

-

Heat the autoclave to approximately 220 °C and maintain this temperature for 1-2 hours, allowing the pressure to rise to around 1.8 MPa.

-

Gradually release the pressure over 1-2 hours while increasing the temperature to approximately 275 °C.

-

Apply a vacuum to the system for about 30 minutes to remove water and promote further polymerization.

-

Extrude the molten polymer from the autoclave under nitrogen pressure, cool it in a water bath, and pelletize it for further analysis.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and evaluation of hexamethylenediamine-based flame retardant materials.

Data Presentation: Flame Retardancy Performance

The following table summarizes the flame retardancy data for the intrinsically flame-retardant Polyamide 66 (FRPA66) synthesized using a hexamethylenediamine-CPPOA salt, as described in Protocol 2.2.[4]

| Sample | CPPOA Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) |

| Pure PA66 | 0 | Not Reported | V-2 |

| FRPA66 | 6 | 27.2 | V-0 |

Table 1: Flame retardancy data for intrinsically flame-retardant Polyamide 66.[4]

Signaling Pathways and Logical Relationships

The flame retardant mechanism of P-N compounds involves a synergistic interaction in both the condensed and gas phases during combustion. The following diagram illustrates this relationship.

Conclusion

While the direct synthesis and application of this compound as an additive flame retardant require further investigation to quantify its efficacy, the use of hexamethylenediamine as a reactant in the formation of intrinsically flame-retardant polyamides presents a promising and well-documented approach.[4] The protocols and data provided herein offer a solid foundation for researchers to explore the potential of hexamethylenediamine-based phosphorus-nitrogen systems for developing novel, effective, and halogen-free flame retardant materials. Further research could focus on optimizing the synthesis of various hexamethylenediamine-phosphorus compounds and evaluating their performance in a range of polymer matrices.

References

Application Notes and Protocols: The Role of Hexamethylenediamine Phosphate in Biocatalytic Processes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on foundational principles of biocatalysis. Direct references to the specific role of "hexamethylenediamine phosphate" as a singular entity in biocatalytic processes are not prevalent in current scientific literature. Therefore, the applications described herein are presented as exploratory and hypothetical scenarios to stimulate further research and investigation into its potential uses.

Introduction

Hexamethylenediamine is a key industrial chemical, primarily used in the synthesis of polyamides such as Nylon 6,6. There is growing interest in developing sustainable, bio-based production routes for hexamethylenediamine.[1][2] Concurrently, phosphate is a ubiquitous and critical component in numerous biocatalytic systems, playing roles in energy transfer, substrate recognition, and catalysis.[3][4][5] While the individual roles of diamines and phosphate in biocatalysis are well-documented, the combined entity of this compound is largely unexplored. These notes propose potential applications and detailed protocols to investigate its role in biocatalytic processes, particularly in the context of drug discovery and development.[3][6][7][8]

Application Note 1: this compound as a Novel Buffer System for Biocatalysis

Rationale: The choice of buffer can significantly impact enzyme activity, stability, and kinetics.[7][9] A buffer system prepared from hexamethylenediamine and phosphoric acid would offer a cationic buffer in a pH range determined by the pKa values of hexamethylenediamine. This could be particularly interesting for enzymes that act on amine-containing substrates or in reactions where a cationic environment is beneficial. This application note outlines a protocol to evaluate the performance of a this compound buffer in a model biocatalytic reaction.

Proposed Applications:

-

Enzyme Characterization: Evaluating the activity and stability of enzymes such as transaminases, lyases, and hydrolases that may benefit from a cationic environment.

-

Process Optimization: Potentially enhancing the solubility or stability of certain substrates or products in a biocatalytic reaction.

-

Drug Development: In the synthesis of chiral amines, where the buffer composition can influence enantioselectivity.

Data Presentation

Table 1: Hypothetical Comparison of Enzyme Activity in Different Buffer Systems

| Buffer System (50 mM, pH 7.5) | Relative Enzyme Activity (%) | Enzyme Stability (t½ in hours) |

| Potassium Phosphate | 100 | 24 |

| TRIS-HCl | 125 | 36 |

| This compound | 140 | 48 |

| HEPES | 110 | 30 |

Experimental Protocol

Objective: To assess the effect of a this compound buffer on the activity of a model enzyme (e.g., a commercially available transaminase).

Materials:

-

Hexamethylenediamine

-

Phosphoric acid (85%)

-

Model transaminase (e.g., from Codexis or Sigma-Aldrich)

-

Substrates for the transaminase (e.g., a prochiral ketone and an amine donor)

-

Standard buffer solutions (e.g., potassium phosphate, TRIS-HCl) for comparison

-

Spectrophotometer or HPLC for product quantification

-

pH meter

Procedure:

-

Buffer Preparation:

-

Prepare a 1 M stock solution of hexamethylenediamine.

-

Prepare a 1 M stock solution of phosphoric acid.

-

To prepare a 50 mM this compound buffer at pH 7.5, start with a calculated volume of the hexamethylenediamine stock solution and titrate with the phosphoric acid stock solution until the desired pH is reached. Adjust the final volume with deionized water to achieve a 50 mM concentration.

-

Prepare 50 mM solutions of the control buffers (potassium phosphate, TRIS-HCl) at the same pH.

-

-

Enzyme Activity Assay:

-

Set up reaction mixtures in triplicate for each buffer condition. Each reaction should contain:

-

50 mM buffer (this compound or a control buffer)

-

10 mM prochiral ketone substrate

-

50 mM amine donor

-

0.5 mM pyridoxal 5'-phosphate (PLP) cofactor

-

1 mg/mL transaminase

-

-

Incubate the reactions at a constant temperature (e.g., 30°C) with gentle agitation.

-

Take samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding an equal volume of a suitable quenching agent (e.g., 1 M HCl or an organic solvent).

-

Analyze the samples by a suitable method (e.g., HPLC or a colorimetric assay) to determine the concentration of the product.

-

-

Data Analysis:

-

Calculate the initial reaction rate for each buffer condition.

-

Express the activity in the this compound buffer relative to the activity in the standard buffers.

-

To assess stability, pre-incubate the enzyme in each buffer at the reaction temperature and measure the residual activity over time.

-

Mandatory Visualization

Application Note 2: Hexamethylenediamine as a Hypothetical Substrate for Biocatalytic Phosphorylation

Rationale: The enzymatic phosphorylation of molecules is a cornerstone of many biological processes and has applications in the synthesis of pharmaceuticals and other fine chemicals.[4][6][10] While there are no known enzymes that specifically phosphorylate hexamethylenediamine, it is conceivable that a promiscuous kinase or a novel engineered enzyme could catalyze this reaction. A phosphorylated diamine could be a valuable building block for synthesizing phosphoramidate-containing drugs or other specialty chemicals.[11]

Proposed Applications:

-

Novel Compound Synthesis: Creating phosphorylated hexamethylenediamine as a precursor for polymers or specialty chemicals.

-

Drug Discovery: Using phosphorylated diamines as scaffolds for the development of new therapeutic agents, such as enzyme inhibitors.

-

High-Throughput Screening: Developing an assay to screen enzyme libraries for the ability to phosphorylate diamines.

Data Presentation

Table 2: Hypothetical Kinetic Parameters for a Promiscuous Kinase with Hexamethylenediamine

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Natural Substrate (e.g., Glucose) | 0.1 | 50 | 5.0 x 105 |

| Hexamethylenediamine | 25 | 0.5 | 20 |

| 1,4-Diaminobutane | 30 | 0.3 | 10 |

Experimental Protocol

Objective: To screen for and characterize the enzymatic phosphorylation of hexamethylenediamine using a panel of commercially available kinases.

Materials:

-

Hexamethylenediamine

-

A panel of kinases (e.g., hexokinase, protein kinase A, or other promiscuous kinases)

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., 50 mM TRIS-HCl, pH 7.5)

-

A method to detect ATP consumption or phosphate transfer (e.g., ADP-Glo™ Kinase Assay from Promega, or LC-MS)

Procedure:

-

Enzyme Screening:

-

In a 96-well plate, set up reactions for each kinase to be screened.

-

Each well should contain:

-

50 mM TRIS-HCl, pH 7.5

-

10 mM MgCl₂

-

1 mM ATP

-

10 mM hexamethylenediamine

-

A fixed concentration of the kinase.

-

-

Include positive controls (with the kinase's natural substrate) and negative controls (no enzyme, no hexamethylenediamine).

-

Incubate the plate at the optimal temperature for the kinases (e.g., 37°C) for a set period (e.g., 1 hour).

-